molecular formula C19H11FN2O3 B11153895 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate

Cat. No.: B11153895
M. Wt: 334.3 g/mol
InChI Key: PHSQGKGHBONTCI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is a complex organic compound that combines a fluorophenyl group, a benzisoxazole ring, and a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-1,2-benzisoxazol-6-yl nicotinate is unique due to its combination of three distinct functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H11FN2O3

Molecular Weight

334.3 g/mol

IUPAC Name

[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] pyridine-3-carboxylate

InChI

InChI=1S/C19H11FN2O3/c20-14-5-3-12(4-6-14)18-16-8-7-15(10-17(16)25-22-18)24-19(23)13-2-1-9-21-11-13/h1-11H

InChI Key

PHSQGKGHBONTCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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